molecular formula C12H9NO4 B1330900 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde CAS No. 329222-70-0

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B1330900
CAS No.: 329222-70-0
M. Wt: 231.2 g/mol
InChI Key: FBOFZGVRTYRGSR-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2-methyl-4-nitrophenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, and the aldehyde can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed for substitution reactions.

Major Products

    Oxidation: 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid.

    Reduction: 5-(2-Methyl-4-aminophenyl)furan-2-carbaldehyde or 5-(2-Methyl-4-nitrophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both the methyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the furan ring and aldehyde group provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFZGVRTYRGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346849
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-70-0
Record name 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the enthalpy of formation for compounds like 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde?

A1: Understanding the enthalpy of formation is crucial for various chemical applications. It helps predict the heat released or absorbed during chemical reactions involving these compounds. [] This knowledge is essential for designing safe and efficient chemical processes, especially in fields like energetic materials research or combustion engine optimization.

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